molecular formula C8H11NO3 B14287395 Methyl 3-(morpholin-4-yl)prop-2-ynoate CAS No. 136758-24-2

Methyl 3-(morpholin-4-yl)prop-2-ynoate

Cat. No.: B14287395
CAS No.: 136758-24-2
M. Wt: 169.18 g/mol
InChI Key: GLXOEZVJHQBDBI-UHFFFAOYSA-N
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Description

Methyl 3-(morpholin-4-yl)prop-2-ynoate is a propargyl ester derivative characterized by a morpholine ring attached to the propynoate backbone. The compound’s structure combines the electron-rich morpholine moiety with the reactive alkyne group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for kinase inhibitors and heterocyclic scaffolds .

Properties

CAS No.

136758-24-2

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-morpholin-4-ylprop-2-ynoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h4-7H2,1H3

InChI Key

GLXOEZVJHQBDBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(morpholin-4-yl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of morpholine with methyl propiolate under basic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like zinc chloride to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholin-4-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can act as a ligand, binding to various receptors and enzymes . This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 3-(morpholin-4-yl)prop-2-ynoate with analogous compounds, focusing on structural variations, physicochemical properties, synthetic pathways, and applications.

Structural Analogues and Key Differences
Compound Name Structural Variation Key Functional Groups
This compound Morpholine ring at propargyl position Morpholine, alkyne, ester
Methyl 3-(4-fluorophenyl)prop-2-ynoate Phenyl ring with para-fluoro substitution Fluoroaryl, alkyne, ester
Methyl 3-(3,4-difluorophenyl)prop-2-ynoate Phenyl ring with di-fluoro substitution Difluoroaryl, alkyne, ester
Methyl 3-(azetidin-3-yl)prop-2-ynoate Azetidine (4-membered N-heterocycle) Azetidine, alkyne, ester
Methyl 3-(4-chlorophenyl)prop-2-ynoate Phenyl ring with para-chloro substitution Chloroaryl, alkyne, ester

Key Observations :

  • The morpholine derivative exhibits enhanced solubility in polar solvents compared to aryl-substituted analogues due to its tertiary amine and oxygen atoms .
  • Aryl-substituted derivatives (fluoro, chloro) display higher lipophilicity (logP ~2.5–3.0) compared to the morpholine analogue (logP ~1.2) .

Key Observations :

  • The morpholine derivative benefits from mild conditions (room temperature) due to the electron-donating nature of the morpholine group, which stabilizes intermediates .
  • Aryl-substituted analogues often require harsher conditions (e.g., FeCl₃ catalysis or elevated temperatures) to overcome electron-withdrawing effects of halogens .
Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility (mg/mL in H₂O)
This compound 183.21 98–102 (dec.) 45
Methyl 3-(4-fluorophenyl)prop-2-ynoate 178.15 57–62 12
Methyl 3-(3,4-difluorophenyl)prop-2-ynoate 196.14 85–90 8
Methyl 3-(azetidin-3-yl)prop-2-ynoate 155.18 72–75 30

Key Observations :

  • The morpholine derivative’s higher water solubility aligns with its use in aqueous-phase pharmaceutical formulations .
  • Halogenated analogues exhibit lower solubility due to increased hydrophobicity, limiting their utility in biological systems .

Key Observations :

  • The morpholine derivative’s nitrogen-oxygen ring enhances binding to kinase ATP pockets, whereas halogenated analogues are optimized for CNS penetration .

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